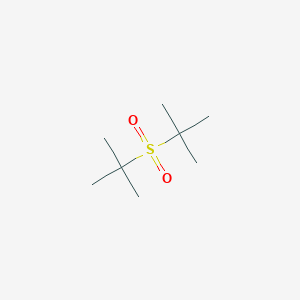

tert-Butyl sulfone

説明

The exact mass of the compound tert-Butyl sulfone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.06 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179032. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl sulfone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

1886-75-5 |

|---|---|

分子式 |

C8H18O2S |

分子量 |

178.29 g/mol |

IUPAC名 |

2-tert-butylsulfonyl-2-methylpropane |

InChI |

InChI=1S/C8H18O2S/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3 |

InChIキー |

SPJQDMKTFSPPLO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)S(=O)(=O)C(C)(C)C |

正規SMILES |

CC(C)(C)S(=O)(=O)C(C)(C)C |

他のCAS番号 |

1886-75-5 |

溶解性 |

0.06 M |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of Di-tert-Butyl Sulfone

Introduction

Di-tert-butyl sulfone, a sterically hindered dialkyl sulfone, presents a unique case study in spectroscopic analysis. Its symmetrical structure, dominated by the bulky tert-butyl groups, gives rise to characteristically simple, yet informative, spectra. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for di-tert-butyl sulfone. Understanding these spectroscopic signatures is paramount for researchers in synthetic chemistry, materials science, and drug development for unequivocal identification, purity assessment, and structural elucidation. This document will delve into the experimental data, offering field-proven insights into the interpretation of the spectra and the underlying chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Study in Simplicity and Symmetry

NMR spectroscopy of di-tert-butyl sulfone is a testament to its high degree of symmetry. The two tert-butyl groups are chemically equivalent, as are the 18 protons and the six methyl carbons and two quaternary carbons. This equivalence profoundly simplifies the resulting spectra.

¹H NMR Spectroscopy

The proton NMR spectrum of di-tert-butyl sulfone is characterized by a single, sharp singlet.

Experimental Protocol for ¹H NMR: A sample of di-tert-butyl sulfone is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then acquired on a high-resolution NMR spectrometer, commonly operating at a frequency of 400 MHz or higher.

Data and Interpretation: The chemical shift of the singlet for the 18 equivalent protons of the two tert-butyl groups is observed at approximately 1.31 ppm.[1] The integration of this peak corresponds to 18 protons. The singlet nature of the peak is due to the absence of any adjacent, non-equivalent protons for coupling.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 1.31 ppm | Singlet (s) | 18H | 2 x -C(CH ₃)₃ |

Expert Insight: The downfield shift from what might be expected for a simple alkane is attributed to the deshielding effect of the electron-withdrawing sulfonyl group (-SO₂-). The high symmetry of the molecule is the primary reason for the observation of a single peak, making ¹H NMR a quick and effective tool for identifying this specific structural motif.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of di-tert-butyl sulfone is also remarkably simple, displaying only two distinct signals.

Experimental Protocol for ¹³C NMR: The sample is prepared as for ¹H NMR. The ¹³C spectrum is typically acquired on the same instrument, often at a frequency of 100 or 125 MHz. Proton decoupling is employed to simplify the spectrum by removing C-H coupling.

Data and Interpretation: The spectrum shows a signal for the six equivalent methyl carbons and a signal for the two equivalent quaternary carbons.

| Chemical Shift (δ) | Assignment |

| ~23 ppm | -C H₃ |

| ~60 ppm | -C (CH₃)₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. The values presented are typical for this class of compound.

Expert Insight: The quaternary carbon appears significantly downfield due to the direct attachment of the electronegative sulfonyl group and the effect of the three attached methyl groups. The methyl carbons appear in the typical aliphatic region. The simplicity of this spectrum is a strong indicator of the molecule's symmetrical nature.

Infrared (IR) Spectroscopy: Identifying the Sulfonyl Group

Infrared spectroscopy is a powerful tool for identifying the presence of the sulfonyl functional group, which exhibits strong, characteristic absorption bands.

Experimental Protocol for IR Spectroscopy: A sample of di-tert-butyl sulfone, which is a solid at room temperature, can be analyzed using various techniques. The most common are preparing a KBr (potassium bromide) pellet containing a small amount of the sample or analyzing the neat solid using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Data and Interpretation: The most prominent features in the IR spectrum of di-tert-butyl sulfone are the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1300 - 1350 | Strong | Asymmetric SO₂ stretch |

| ~1120 - 1160 | Strong | Symmetric SO₂ stretch |

| ~2970 - 2870 | Medium | C-H stretching (from t-butyl) |

| ~1470 - 1450 | Medium | C-H bending (from t-butyl) |

| ~1370 | Medium | C-H bending (from t-butyl) |

Expert Insight: The positions of the SO₂ stretching bands are highly characteristic and provide definitive evidence for the presence of a sulfone. The steric bulk of the tert-butyl groups can slightly influence the exact frequencies of these vibrations compared to less hindered dialkyl sulfones. The C-H stretching and bending vibrations are consistent with the presence of tert-butyl groups.

Mass Spectrometry (MS): Fragmentation of a Bulky Sulfone

Mass spectrometry provides information about the molecular weight and fragmentation pattern of di-tert-butyl sulfone. Electron Ionization (EI) is a common method for analyzing such compounds.

Experimental Protocol for Mass Spectrometry: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized, typically by a high-energy electron beam (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Data and Interpretation: The mass spectrum of di-tert-butyl sulfone will show a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the steric strain and the stability of the resulting carbocations, the molecular ion may be of low abundance. The fragmentation pattern is dominated by the loss of a tert-butyl radical.

| m/z Value | Proposed Fragment Ion | Significance |

| 178 | [C₈H₁₈O₂S]⁺• | Molecular Ion (M⁺) |

| 121 | [M - C(CH₃)₃]⁺ | Loss of a tert-butyl radical |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation (often the base peak) |

Fragmentation Pathway: The primary fragmentation pathway involves the cleavage of the carbon-sulfur bond, which is facilitated by the formation of the highly stable tert-butyl cation.

Caption: Primary fragmentation of di-tert-butyl sulfone in EI-MS.

Expert Insight: The high stability of the tertiary carbocation, [C(CH₃)₃]⁺, is the driving force for the dominant fragmentation pathway. This often results in the m/z 57 peak being the base peak (the most intense peak) in the spectrum. The observation of the molecular ion, even at low abundance, is crucial for confirming the molecular weight.

Conclusion

The spectroscopic data of di-tert-butyl sulfone provides a classic example of how molecular structure and symmetry dictate spectral features. The simplicity of its NMR spectra is a direct reflection of the equivalence of its proton and carbon environments. The strong, characteristic IR absorptions of the sulfonyl group serve as a definitive identifier for this functional group. Finally, the mass spectrum reveals a fragmentation pattern dominated by the formation of the stable tert-butyl cation. For researchers and scientists, a thorough understanding of these spectroscopic fingerprints is essential for the confident identification and characterization of this and related sterically hindered sulfones.

References

[1] Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Information. Available at: 1]

Sources

The Enigmatic Solubility of tert-Butyl Sulfone: A Technical Guide for Drug Development Professionals

Preamble: Navigating the Data Void

In the landscape of pharmaceutical development, understanding the solubility of novel scaffolds and functional groups is paramount for formulation, purification, and synthetic route optimization. tert-Butyl sulfone, a seemingly simple yet intriguing molecule, presents a peculiar challenge: a significant lack of published, quantitative solubility data in common organic solvents. This guide, therefore, deviates from a conventional data repository. Instead, it serves as an in-depth technical manual, equipping researchers, scientists, and drug development professionals with the foundational principles, predictive logic, and a robust experimental framework to navigate this data void. We will explore the molecular characteristics of tert-butyl sulfone, predict its solubility behavior based on first principles, and provide a comprehensive, self-validating protocol for its empirical determination.

Molecular Architecture and its Solubility Implications

To predict the solubility of tert-butyl sulfone, we must first dissect its molecular structure and the physicochemical properties that arise from it. The molecule consists of two key features: the highly polar sulfonyl group (SO₂) and the bulky, nonpolar tert-butyl group.

-

The Sulfonyl Group (SO₂): This functional group is a strong dipole and a potent hydrogen bond acceptor due to the electronegative oxygen atoms.[1][2] The sulfur atom, in its highest oxidation state, contributes to a significant charge separation. This inherent polarity suggests a strong affinity for polar solvents. In drug design, the sulfonyl group is often introduced to modulate physicochemical properties such as solubility and to act as a hydrogen bond acceptor, enhancing binding affinity to biological targets.[1][3]

-

The tert-Butyl Group (C(CH₃)₃): In stark contrast to the sulfonyl group, the tert-butyl group is a large, sterically hindering, and nonpolar moiety. Its hydrocarbon nature means it primarily interacts through weak van der Waals forces (London dispersion forces). This group will favor interactions with nonpolar or weakly polar solvents. The "like dissolves like" principle dictates that this part of the molecule will resist solvation by highly polar solvents like water but will be readily accommodated by nonpolar solvents like alkanes.[4][5]

The Dichotomy of tert-Butyl Sulfone: The solubility of tert-butyl sulfone is thus governed by the interplay of these two opposing functionalities. It is neither purely polar nor purely nonpolar. This duality is the crux of the challenge in predicting its behavior without empirical data. We can hypothesize that it will exhibit moderate solubility in a range of solvents, with optimal solubility likely found in solvents of intermediate polarity that can accommodate both the polar sulfonyl "head" and the nonpolar tert-butyl "tail".

A Predictive Framework for Solubility

Based on the "like dissolves like" principle[4][5], we can construct a qualitative prediction of tert-butyl sulfone's solubility across a spectrum of common organic solvents.

Table 1: Predicted Qualitative Solubility of tert-Butyl Sulfone

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Moderate to Good | The nonpolar alkyl chains of these solvents will readily solvate the tert-butyl group. The highly polar sulfonyl group will be disfavorable, but the overall molecule may be sufficiently solvated. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN) | Good to Excellent | These solvents possess a significant dipole moment to interact favorably with the sulfonyl group. Their organic character also accommodates the tert-butyl group. This class likely represents the best balance for solvating both ends of the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The hydroxyl groups of alcohols can act as hydrogen bond donors to the sulfonyl oxygens. However, the strong hydrogen-bonding network of the solvent itself must be disrupted, and the nonpolar tert-butyl group may limit solubility compared to polar aprotic solvents. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Poor to Moderate | While DMSO is a strong hydrogen bond acceptor and highly polar, and water is a strong hydrogen bond donor and acceptor, the large, nonpolar tert-butyl group is expected to significantly limit solubility due to the hydrophobic effect. |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of published data, empirical determination is essential. The following protocol describes a robust and self-validating isothermal gravimetric method, a standard and reliable technique for measuring the solubility of a solid in a liquid.[6]

Principle

A supersaturated solution of tert-butyl sulfone in the solvent of interest is prepared at a specific temperature. The solution is allowed to equilibrate, ensuring that the dissolved solute is in equilibrium with the excess solid solute. A known volume of the clear, saturated supernatant is then carefully removed, the solvent is evaporated, and the mass of the remaining solute is determined.

Experimental Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. uomus.edu.iq [uomus.edu.iq]

The Thermal Fortitude of tert-Butyl Sulfone: A Technical Guide to Stability and Decomposition

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfone functional group is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to act as a hydrogen bond acceptor, thereby influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Among sulfone-containing structures, tert-butyl sulfone represents a simple yet important scaffold for understanding the intrinsic properties of the sulfonyl group flanked by bulky aliphatic substituents. This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of tert-butyl sulfone. In the absence of direct experimental data for tert-butyl sulfone in readily available literature, this guide leverages high-quality thermal analysis data for its close structural analog, di-n-butyl sulfone, to provide a robust and scientifically grounded assessment. We will explore the key thermal parameters determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), propose a likely decomposition mechanism, and detail the experimental protocols necessary for such an evaluation.

Introduction: The Sulfone Moiety in Modern Drug Discovery

The incorporation of sulfone groups (R-S(=O)₂-R') is a widely practiced strategy in drug design.[1] This functional group is exceptionally stable to hydrolysis and resistant to metabolic reduction at the sulfur center.[1] Its polarity and the ability of its oxygen atoms to act as hydrogen bond acceptors can enhance solubility and target binding affinity.[2] Consequently, understanding the fundamental physicochemical properties of simple alkyl sulfones, such as tert-butyl sulfone (di-tert-butyl sulfone), is critical for predicting the behavior of more complex molecules under various stress conditions, including those encountered during manufacturing, formulation, and storage.

While tert-butyl sulfone itself is not a therapeutic agent, the tert-butyl group is frequently used as a protecting group in organic synthesis due to its steric bulk and specific cleavage conditions.[3] Therefore, the thermal stability of a tert-butyl sulfone moiety is a relevant consideration in the design of synthetic routes and the development of drug substances.

The synthesis of simple dialkyl sulfones can typically be achieved by the oxidation of the corresponding dialkyl sulfide.

Thermal Stability Profile: An Analog-Based Assessment

Due to a lack of specific experimental data for tert-butyl sulfone in the reviewed literature, we will utilize the data for di-n-butyl sulfone as presented in a comprehensive study on the thermochemistry of sulfones.[4] Di-n-butyl sulfone serves as a strong analog, differing only in the isomeric structure of the butyl groups. Acyclic aliphatic sulfones, as a class, exhibit high thermal stability.[4]

Key Thermal Decomposition Parameters

Thermal analysis of di-n-butyl sulfone reveals a high onset temperature for decomposition, indicating its robust nature at elevated temperatures. The primary techniques used for this characterization are Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as it is heated.[5][6][7]

| Parameter | Value (for di-n-butyl sulfone) | Technique | Significance |

| Melting Point (°C) | 43-45 | DSC | Indicates the transition from solid to liquid phase. |

| Boiling Point (°C) | 287-295 | N/A | Provides context for the temperature range of stability. |

| Onset of Decomposition (°C) | > 350 | DSC (under 5 MPa N₂) | The temperature at which significant decomposition begins.[4] |

| Decomposition Profile | Gradual | DSC | Suggests a slow initiation of the decomposition process.[4] |

Table 1: Thermal Properties of Di-n-butyl Sulfone, an Analog of tert-Butyl Sulfone.[4][8]

The data indicates that acyclic aliphatic sulfones are thermally stable to at least 350 °C.[4] This high thermal stability is a key characteristic of this class of compounds.

Proposed Thermal Decomposition Mechanism of tert-Butyl Sulfone

The thermal degradation of simple dialkyl sulfones is proposed to proceed through a free-radical mechanism. The initial and rate-determining step is the homolytic cleavage of the carbon-sulfur (C-S) bond, which is generally the weakest bond in the molecule.

The proposed decomposition pathway for tert-butyl sulfone is as follows:

-

Initiation: Homolytic cleavage of a C-S bond to generate a stable tert-butyl radical and a tert-butylsulfonyl radical.

-

Propagation/Decomposition of Sulfonyl Radical: The tert-butylsulfonyl radical is unstable and rapidly decomposes, eliminating sulfur dioxide (SO₂) and forming another tert-butyl radical.

-

Radical Recombination and Disproportionation: The tert-butyl radicals can undergo various reactions, including:

-

Disproportionation to form isobutane and isobutylene.

-

Recombination to form 2,2,3,3-tetramethylbutane.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is used to measure thermal transitions and the heat associated with chemical reactions.

Objective: To identify the melting point and the onset temperature of decomposition, and to quantify the enthalpy of these transitions.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Weigh 10-20 mg of the tert-butyl sulfone sample into a standard 40 µL aluminum crucible and seal it. [4]Pierce the lid to allow for the escape of any gaseous decomposition products. [4]3. Atmosphere: Use an inert nitrogen atmosphere. For suppressing volatilization to better observe decomposition, the analysis can be run under elevated pressure (e.g., 5 MPa). [4]4. Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 K/min) to a final temperature well above the expected decomposition. [9]5. Data Analysis: Plot the heat flow (mW) as a function of temperature. Endothermic events (like melting) will appear as downward peaks, while exothermic decompositions will show as upward peaks. The onset temperature is determined by the intersection of the baseline with the tangent of the peak.

-

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

Based on the analysis of its close structural analog, di-n-butyl sulfone, tert-butyl sulfone is expected to be a thermally robust compound with an onset of decomposition above 350 °C. Its decomposition is likely to proceed via a free-radical mechanism initiated by C-S bond homolysis, leading to the formation of gaseous byproducts including sulfur dioxide, isobutane, and isobutylene. For professionals in drug development, this high thermal stability is an advantageous property, suggesting that molecules incorporating a tert-butyl sulfone moiety are unlikely to degrade under typical conditions of pharmaceutical processing and storage. The detailed TGA and DSC protocols provided herein offer a self-validating framework for the experimental verification of these properties for novel sulfone-containing compounds.

References

-

Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

-

ResearchGate. (2016, February 8). How to interpret the TGA and DSC analysis?[Link]

-

SKZ Industrial Co., Limited. (2025, June 27). DSC vs TGA: What's the Difference in Thermal Analysis?[Link]

-

Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). [Link]

-

Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. [Link]

-

ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]

-

ResearchGate. Preparation of tert -Butoxymethyl Phenyl Sulfone and Its Use in Synthesis as a Formyl Carbanion Equivalent. [Link]

-

Varma, A. K., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6331-6339. [Link]

-

Zhang, H., et al. (2011). Practical and stereoselective synthesis of β-amino sulfones from alkyl phenyl sulfones and N-(tert-butylsulfinyl) aldimines. Organic & Biomolecular Chemistry, 9(18), 6299-6302. [Link]

-

Laboratory In Consulting. DSC and TG analysis. [Link]

-

Favero, C., et al. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Materials, 13(21), 4889. [Link]

-

Yus, M., & Foubelo, F. (2014). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 10, 2506-2545. [Link]

-

IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

-

G. K. Surya Prakash, et al. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry, 74(6), 2547-2553. [Link]

-

Fang, Y., et al. (2020). Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry, 28(1), 115206. [Link]

-

Dattilo, S., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 12(8), 1793. [Link]

-

Wikipedia. tert-Butanesulfinamide. [Link]

-

MacDonough, M. T., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9576-9580. [Link]

- Google Patents. KR0141429B1 - A process for preparing 2,4-ditertiary butyl phenol.

-

ResearchGate. Thermal degradation mechanisms involving diphenyl sulfone units.[Link]

-

Expert Opinion on Drug Discovery. (2023, November 18). The vinyl sulfone motif as a structural unit for novel drug design and discovery. [Link]

-

Synfacts. (2023, August 29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

-

ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design. [Link]

-

Whitesides Research Group. Mechanism of Thermal Decomposition of Di-n-butylbis(triphenyl-phosphine)platinum(II). [Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of s-tert-butyl sulfonamide_Chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 6. skztester.com [skztester.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Butyl sulfone 99 598-04-9 [sigmaaldrich.com]

- 9. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

The tert-Butylsulfonyl (Bus) Group: A Technical Guide to Reactivity, Orthogonality, and Pharmacophore Integration

Topic: Reactivity of the tert-Butylsulfonyl (Bus) Group Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tert-butylsulfonyl group (Bus,

This guide provides a rigorous technical analysis of the Bus group, detailing self-validating installation protocols, orthogonal deprotection strategies using superacids, and its application as a bioisostere.

Structural & Electronic Properties

The Bus group is characterized by the bulky tert-butyl moiety attached to a sulfonyl center. This architecture dictates its reactivity profile:

-

Steric Bulk: The

-Bu group creates a "steric umbrella," shielding the nitrogen center from nucleophilic attack and enzymatic degradation. -

Electronic Withdrawal: The sulfonyl group is a strong electron-withdrawing group (EWG). When attached to an amine, it significantly reduces the basicity and nucleophilicity of the nitrogen (

of sulfonamides -

Oxidation State Distinction:

-

Bus (

-Bu-SO -

Ellman’s (

-Bu-SO-): Chiral, labile to mild acid, used for asymmetric induction. Do not confuse these.

-

Installation Methodologies

The installation of the Bus group is typically achieved using tert-butylsulfonyl chloride (Bus-Cl). Unlike tosyl chloride, Bus-Cl is less electrophilic due to steric hindrance, requiring specific activation protocols.

Protocol: N-Sulfonylation of Primary Amines

Objective: Install the Bus group on a primary amine while preventing bis-sulfonylation.

Reagents:

-

Substrate: Primary Amine (1.0 equiv)

-

Reagent: tert-Butylsulfonyl chloride (Bus-Cl) (1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv) -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Critical for sterically hindered amines.

-

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with

. Dissolve the amine in DCM (0.2 M concentration). -

Base Addition: Add DIPEA and DMAP. Cool the mixture to 0°C.

-

Reagent Addition: Add Bus-Cl dropwise (neat or as a DCM solution) to the cooled reaction.

-

Why? Dropwise addition at 0°C prevents exotherms that can degrade Bus-Cl before it reacts.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Self-Validation (In-Process Control):

-

TLC/LCMS:[1] Monitor the disappearance of the amine (

) and appearance of the sulfonamide ( -

Checkpoint: If the reaction stalls, heat to reflux (40°C). The Bus group is thermally stable.

-

-

Workup: Quench with 1M HCl (to remove excess base/DMAP). Wash with brine. Dry over

.[1]

Stability & Orthogonality Matrix

The Bus group is an "extreme" protecting group. It is designed to survive conditions that cleave standard carbamates (Boc, Cbz) and amides.

Table 1: Comparative Stability Data

| Reagent / Condition | Bus ( | Boc ( | Cbz (BnOCO-) | Fmoc (Fl-CH |

| TFA / DCM (1:1) | Stable | Labile (Cleaved) | Stable | Stable |

| HCl / Dioxane (4M) | Stable | Labile (Cleaved) | Stable | Stable |

| Piperidine / DMF | Stable | Stable | Stable | Labile (Cleaved) |

| H | Stable | Stable | Labile (Cleaved) | Stable |

| LiOH / H | Stable | Stable | Stable | Labile (Slow) |

| TfOH (Triflic Acid) | Labile | Labile | Labile | Stable |

Orthogonal Strategy Visualization

The following diagram illustrates how Bus fits into a multi-step synthesis, allowing selective deprotection of other groups while it remains intact.

Figure 1: The Bus group serves as a "Last Resort" protecting group, surviving both acidic (TFA) and reductive (H2) conditions used to remove Boc and Cbz, respectively.

Cleavage Protocols: The "Hard" Deprotection

Removing the Bus group is non-trivial. It requires breaking a robust sulfonamide bond. Standard acid (TFA) or base (NaOH) will not work.

Method A: Triflic Acid (TfOH) "Hard Acid" Cleavage

This is the most reliable method for bench-scale synthesis. It utilizes a superacid to protonate the sulfonyl group, followed by solvolysis.

Reagents:

-

Trifluoromethanesulfonic acid (TfOH)

-

Anisole (Scavenger for the tert-butyl cation)

Protocol:

-

Dissolve the Bus-protected amine in TFA (0.1 M).

-

Add Anisole (5.0 equiv).

-

Add TfOH (2.0–5.0 equiv) slowly at 0°C.

-

Warm to RT and monitor closely.

-

Warning: This is a harsh condition. Sensitive functional groups (acetals, silyl ethers) will not survive.

-

Method B: Dissolving Metal Reduction (Birch Conditions)

Used when the substrate is acid-sensitive but base-stable.

Protocol:

-

Condense liquid

at -78°C. -

Dissolve substrate in THF and add to the

. -

Add Sodium (Na) metal in small pieces until a deep blue color persists.

-

Quench with solid

.-

Note: This cleaves the S-N bond reductively.[4]

-

Medicinal Chemistry Applications

In drug discovery, the Bus group is often not a protecting group but a permanent structural feature (pharmacophore).

Bioisostere for Carboxylic Acids

The Bus group (

-

H-Bonding: The sulfonyl oxygens are weak H-bond acceptors (weaker than carbonyls), which can improve membrane permeability by reducing desolvation penalties.

-

Lipophilicity: The tert-butyl group significantly increases LogP, aiding in blood-brain barrier (BBB) penetration.

Metabolic Stability & "Soft Spot" Management

While the sulfonyl linkage is metabolically robust, the tert-butyl group can be a site of oxidative metabolism.

-

CYP450 Interaction: CYP enzymes (specifically CYP3A4) can hydroxylate the tert-butyl methyl groups to form

. -

Strategy: If a lead compound with a Bus group shows high clearance, medicinal chemists often fluorinate the tert-butyl group (e.g., to trifluoromethyl) to block this metabolic "soft spot" while maintaining the steric profile.

References

-

Sun, P., et al. "Efficient Synthesis of tert-Butyl Sulfonamides via the Reaction of tert-Butyl Sulfinyl Chloride." Journal of Organic Chemistry, 2009.[5]

-

Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard Reference for TfOH cleavage protocols).

-

Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002. (Cited for contrast between Sulfinyl and Sulfonyl).[3]

-

Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. (Context for Sulfone bioisosteres).

Sources

Foreword: The Understated Utility of the tert-Butyl Sulfone Moiety

An In-depth Technical Guide to tert-Butyl Sulfone and its Analogs: Synthesis, Reactivity, and Applications

In the vast landscape of organic functional groups, the tert-butyl sulfone and its derivatives represent a cornerstone of versatility, often operating with a subtlety that belies their profound impact on modern chemistry. From the intricate world of asymmetric synthesis to the demanding realm of medicinal chemistry and materials science, the unique steric and electronic properties conferred by the bulky tert-butyl group attached to a sulfonyl center provide chemists with a powerful tool for molecular design and manipulation. This guide aims to be a comprehensive resource for researchers, scientists, and drug development professionals, offering not just a review of the existing literature, but a deeper, experience-driven insight into the "why" behind the "how." We will explore the nuances of synthesizing these valuable compounds, delve into their diverse reactivity, and showcase their applications, all while maintaining a focus on the practical, field-proven knowledge that is essential for successful research and development.

The Tert-Butyl Sulfone Moiety: A Profile of a Versatile Functional Group

The tert-butyl sulfone functional group, characterized by the R-SO₂-C(CH₃)₃ structure, possesses a unique combination of steric bulk and electronic stability. The large tert-butyl group can exert significant steric influence on a molecule, directing the approach of reagents and controlling stereochemistry. Electronically, the sulfone group is a strong electron-withdrawing group, rendering adjacent protons acidic and influencing the reactivity of nearby functional groups. It is also a stable and often crystalline moiety, which can aid in the purification and handling of intermediates.

Key Analogs of Tert-Butyl Sulfone

The versatility of the tert-butyl sulfone extends to its numerous analogs, where either the R group or the tert-butyl group is modified. Some of the most significant analogs include:

-

Aryl tert-Butyl Sulfones : These compounds are pivotal in directing ortho-metalation reactions, allowing for the synthesis of highly substituted aromatic compounds.

-

Vinyl tert-Butyl Sulfones : The electron-withdrawing nature of the tert-butylsulfonyl group makes the double bond in these analogs excellent Michael acceptors, a feature widely exploited in medicinal chemistry.

-

Alkyl tert-Butyl Sulfones : These are common intermediates and can be used in a variety of synthetic transformations.

-

tert-Butylsulfonamides (Bus-amines) : While technically a sulfonamide, the tert-butylsulfonyl group is frequently used as a protecting group for amines, and its chemistry is closely related to that of tert-butyl sulfones.

Synthesis of tert-Butyl Sulfones and Their Analogs: A Strategic Overview

The construction of the C-SO₂-tBu linkage can be approached from several angles, with the choice of method often dictated by the desired analog and the overall synthetic strategy.

Oxidation of Sulfides and Sulfoxides

One of the most direct and common methods for the synthesis of tert-butyl sulfones is the oxidation of the corresponding tert-butyl sulfides or sulfoxides. This approach is attractive due to the ready availability of the starting materials.

-

Causality Behind Oxidant Choice : The choice of oxidant is critical. For the conversion of sulfides to sulfones, strong oxidants like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate are typically employed. To stop at the sulfoxide stage, milder and more controlled conditions are necessary. The use of silica gel or alumina can mediate the oxidation of sulfides with tert-butyl hydroperoxide, allowing for selective oxidation to either the sulfoxide or the sulfone by controlling the stoichiometry of the oxidant.[1]

Experimental Protocol: Oxidation of tert-Butyl Phenyl Sulfide to tert-Butyl Phenyl Sulfone

-

To a stirred solution of tert-butyl phenyl sulfide (1.0 mmol) in a suitable solvent such as dichloromethane or acetic acid, add m-chloroperoxybenzoic acid (m-CPBA, 2.2 mmol) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl phenyl sulfone.

From Sulfinates: The Alkylation/Arylation Approach

The reaction of tert-butanesulfinate salts with electrophiles is a powerful method for the formation of C-S bonds, leading to a wide variety of tert-butyl sulfones.

-

Strategic Advantage : This method offers a high degree of flexibility in introducing various R groups onto the sulfone moiety. Both alkyl and aryl halides can be used as electrophiles. Copper-catalyzed coupling reactions of aryl halides with sulfinic acid salts have proven to be particularly effective for the synthesis of aryl sulfones.[2]

Synthesis of Vinyl tert-Butyl Sulfones

Vinyl sulfones are a particularly important class of tert-butyl sulfone analogs due to their utility as Michael acceptors.

-

Copper-Catalyzed Sulfonylation of Alkynes : A modern and efficient method for the synthesis of (E)-vinyl sulfones involves the copper-catalyzed reaction of terminal alkynes with tert-butanesulfinamide. This reaction proceeds with high stereoselectivity to give the E-isomer.

-

From Dibromides and Sulfinates : An economical, metal-free approach involves the reaction of 1,2-dibromoethanes with sodium tert-butanesulfinate. The reaction proceeds via dehydrobromination, conjugate addition, and elimination to yield the vinyl sulfone.[3]

Experimental Protocol: Synthesis of (E)-Styryl tert-Butyl Sulfone

-

In a reaction vessel, combine phenylacetylene (1.0 mmol), tert-butanesulfinamide (1.2 mmol), CuSO₄·5H₂O (10 mol%), and a suitable ligand such as 1,10-phenanthroline (10 mol%) in a solvent like DMF.

-

Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield (E)-styryl tert-butyl sulfone.

Diagram: Synthetic Routes to tert-Butyl Sulfones

Caption: Key synthetic pathways to tert-butyl sulfones and their vinyl analogs.

Reactivity and Synthetic Applications: The Art of Molecular Manipulation

The tert-butyl sulfone moiety is not merely a static component of a molecule; it actively participates in and directs a wide array of chemical transformations.

The tert-Butylsulfonyl (Bus) Group as a Protecting Group for Amines

The tert-butylsulfonyl (Bus) group is an effective protecting group for amines, particularly in peptide synthesis.

-

Orthogonality and Cleavage : The Bus group is stable to a wide range of reaction conditions, including those used for the removal of other common protecting groups like Boc and Fmoc. It is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or HCl, to regenerate the amine. The bulky tert-butyl group is thought to facilitate cleavage via formation of a stable tert-butyl cation.[4]

Directing Group in Ortho-Metalation

Aryl tert-butyl sulfones are excellent directing groups for the deprotonation of the ortho-position of an aromatic ring with strong bases like organolithium reagents.

-

Mechanism of Action : The sulfone group coordinates to the lithium cation, positioning the base for selective proton abstraction from the adjacent ortho position. The resulting ortho-lithiated species can then be trapped with various electrophiles, providing a powerful method for the synthesis of polysubstituted aromatic compounds.

Diagram: Ortho-metalation of an Aryl tert-Butyl Sulfone

Caption: The tert-butylsulfonyl group directs ortho-lithiation.

The tert-Butylsulfonyl Group as a Leaving Group

In certain contexts, the tert-butylsulfonyl group can function as a good leaving group, particularly in the form of a sulfinate anion. This reactivity is exploited in desulfonylative cross-coupling reactions to form new carbon-carbon bonds.

Vinyl tert-Butyl Sulfones as Michael Acceptors

The powerful electron-withdrawing effect of the tert-butylsulfonyl group makes the β-carbon of a vinyl sulfone highly electrophilic. This renders vinyl tert-butyl sulfones excellent Michael acceptors for a variety of nucleophiles, including thiols, amines, and enolates.

-

Application in Drug Discovery : This reactivity is particularly relevant in the design of covalent inhibitors of enzymes, especially cysteine proteases. The sulfhydryl group of a cysteine residue in the active site of the enzyme can add to the vinyl sulfone in a Michael addition reaction, forming a covalent bond and irreversibly inhibiting the enzyme.

Applications in Drug Discovery and Materials Science

The unique properties of the tert-butyl sulfone moiety have led to its incorporation into a diverse range of molecules with important applications.

Medicinal Chemistry

-

Metabolic Stability : The tert-butyl group can act as a "metabolic shield," sterically hindering the enzymatic degradation of adjacent functional groups and thereby increasing the in vivo half-life of a drug. However, the tert-butyl group itself can be a site of metabolism, typically hydroxylation by cytochrome P450 enzymes.[5] This can sometimes lead to the formation of active metabolites.

-

Bioisosterism : The sulfonamide group, often with a tert-butyl substituent, is a common bioisostere for carboxylic acids in drug design.[6]

-

Covalent Modifiers : As mentioned, vinyl tert-butyl sulfones are used to design covalent inhibitors for various enzymes.

| Compound Class | Application | Key Feature of t-Bu Sulfone |

| Aryl Sulfonamides | Enzyme Inhibition (e.g., Celecoxib) | Bioisostere for carboxylic acid, enhances binding affinity. |

| Vinyl Sulfones | Covalent Enzyme Inhibition | Michael acceptor for reaction with nucleophilic residues. |

| Bus-protected Peptides | Drug Synthesis | Stable protecting group, allows for complex peptide synthesis. |

Materials Science

The application of tert-butyl sulfones in materials science is an emerging area. The stability and polarity of the sulfone group can be exploited in the design of novel polymers and functional materials. For instance, sulfone-containing polymers are known for their high thermal and chemical stability. The bulky tert-butyl group can influence the morphology and physical properties of these materials.

Physical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of tert-butyl sulfones is crucial for their synthesis, purification, and characterization.

| Property | Typical Values and Characteristics |

| Appearance | Often white, crystalline solids with good stability. |

| Melting Point | Generally higher than the corresponding sulfides or sulfoxides due to the polarity of the sulfone group. |

| Solubility | Soluble in a range of organic solvents. Solubility in nonpolar solvents is enhanced by the tert-butyl group. |

| ¹H NMR | The nine protons of the tert-butyl group typically appear as a sharp singlet in the range of δ 1.2-1.5 ppm. |

| ¹³C NMR | The quaternary carbon of the tert-butyl group appears around 58-62 ppm, and the methyl carbons appear around 23-25 ppm. |

| IR Spectroscopy | The sulfone group exhibits two characteristic strong stretching bands at approximately 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). |

Conclusion and Future Outlook

The tert-butyl sulfone moiety and its analogs are far more than simple structural components. They are dynamic and versatile functional groups that offer chemists a wide range of strategic possibilities in synthesis and molecular design. From their role as robust protecting groups and precise directing groups to their application as reactive pharmacophores, tert-butyl sulfones continue to be of significant interest in both academic and industrial research. As our understanding of the subtle interplay of steric and electronic effects deepens, we can expect to see even more innovative applications of these remarkable compounds in the development of new therapeutics, functional materials, and efficient synthetic methodologies. The future for tert-butyl sulfone chemistry is bright, with ample opportunities for new discoveries and advancements.

References

-

Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. PMC. Available at: [Link]

- A process for the synthesis of aryl sulfones. Google Patents.

-

tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Chemistry Portal. Available at: [Link]

-

Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Available at: [Link]

-

Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available at: [Link]

-

One-Pot, Three-Component Arylalkynyl Sulfone Synthesis. PMC. Available at: [Link]

-

tert-Butyl butane-1-sulfonate. PubChem. Available at: [Link]

-

Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis. Wiley Online Library. Available at: [Link]

-

One-Pot, Three-Component Arylalkynyl Sulfone Synthesis. ACS Publications. Available at: [Link]

-

Sulfone, tert-butyl 2-chloroethyl. NIST WebBook. Available at: [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available at: [Link]

-

tert-Butanesulfinamide. Wikipedia. Available at: [Link]

-

The tert-Butylsulfinyl Group as a Highly Efficient Chiral Auxiliary in Asymmetric Pauson−Khand Reactions. ACS Publications. Available at: [Link]

-

Vinyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Polysubstituted Vinyl Sulfones by Direct C-S Cross-Coupling. PubMed. Available at: [Link]

-

An Economical and Convenient Synthesis of Vinyl Sulfones. Organic Chemistry Portal. Available at: [Link]

-

Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. MDPI. Available at: [Link]

-

Metabolism of t-butyl groups in drugs. Hypha Discovery. Available at: [Link]

-

Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry. Available at: [Link]

-

Synthesis of aryl sulfones under different reaction conditions. ResearchGate. Available at: [Link]

-

FT-IR spectrum of tert-butyl... ResearchGate. Available at: [Link]

-

Tert-butyl sulfone (C8H18O2S). PubChemLite. Available at: [Link]

-

Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. MDPI. Available at: [Link]

-

The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t. University of Bristol. Available at: [Link]

-

Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2015087352A1 - A process for the synthesis of aryl sulfones - Google Patents [patents.google.com]

- 3. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]

- 4. bristol.ac.uk [bristol.ac.uk]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

Methodological & Application

Application Note: tert-Butyl Sulfone-Based Electrolytes for High-Voltage Lithium-Ion Batteries (>5.0 V)

This Application Note is designed for high-level R&D scientists and battery engineers. It moves beyond basic definitions to provide an actionable, rigorous guide on utilizing Methyl tert-Butyl Sulfone (MtBS) and related tert-butyl sulfone derivatives as high-voltage electrolyte solvents.[1]

Executive Summary & Rationale

Standard carbonate-based electrolytes (e.g., EC/DMC) suffer from oxidative decomposition above 4.3 V vs. Li/Li

Specifically, Methyl tert-Butyl Sulfone (MtBS) represents a critical optimization in the sulfone class.[1] While cyclic sulfones like sulfolane (TMS) are stable, they suffer from high viscosity and high melting points (

-

Steric Protection: The bulky

-butyl group sterically hinders the sulfonyl ( -

Liquidus Depression: Asymmetry in the molecule (Methyl vs. tert-Butyl) disrupts crystal packing, lowering the melting point compared to symmetric sulfones (e.g., Di-tert-butyl sulfone, which is solid), making it more viable for liquid electrolytes.[1]

Technical Profile: Sulfones vs. Carbonates[2][3][4][5]

The following table contrasts the physicochemical properties of tert-butyl sulfone derivatives against industry standards.

| Property | Ethylene Carbonate (EC) | Sulfolane (TMS) | Methyl tert-Butyl Sulfone (MtBS) | Implication |

| Oxidation Potential (V vs Li/Li+) | ~4.3 V | ~5.6 V | > 5.8 V | Enables 5V-class cathodes (e.g., LiNi |

| Melting Point ( | 36.4 | 27.5 | 20 - 25 (varies by purity) | Requires co-solvents or heated injection lines.[1] |

| Viscosity (cP @ 25 | 1.9 (at 40 | 10.0 | ~5 - 8 | High viscosity impairs wettability; vacuum impregnation is mandatory.[1] |

| Dielectric Constant ( | 89.7 | 43.3 | ~35 | Sufficient to dissociate Li salts, but lower than EC.[1] |

| Flash Point ( | 160 | 165 | > 110 | Significantly safer than linear carbonates (DMC FP: 18 |

Mechanistic Logic (The "Why" and "How")

The stability of MtBS is not accidental.[1] It relies on the Highest Occupied Molecular Orbital (HOMO) energy level.[1]

Figure 1: Mechanistic comparison of oxidative stability.[1] The tert-butyl group lowers the HOMO level, preventing electron transfer from the solvent to the high-voltage cathode.

Experimental Protocols

Protocol A: Electrolyte Formulation

Warning: Sulfones are hygroscopic.[1] All steps must be performed in an Ar-filled glovebox (

Materials:

-

Solvent: Methyl tert-butyl sulfone (MtBS), purity >99.9%.[1]

-

Co-solvent: Dimethyl Carbonate (DMC) or Ethyl Methyl Carbonate (EMC).[1][2][3]

-

Salt: Lithium Bis(fluorosulfonyl)imide (LiFSI).[1][4] Note: LiFSI is preferred over LiPF

in sulfones due to higher solubility and better passivation of Aluminum current collectors in sulfone environments. -

Additive: Fluoroethylene Carbonate (FEC).[1]

Workflow:

-

Drying: Dry MtBS over activated 4Å molecular sieves for 48 hours. Verify water content is <10 ppm via Karl Fischer titration.[1]

-

Liquefaction: If MtBS has crystallized (room temp < 22°C), gently heat the container to 40°C until fully liquid.

-

Mixing Strategy (The "Sandwich" Method):

-

Step 1: Measure co-solvent (DMC) first (30% by volume).[1]

-

Step 2: Add LiFSI salt slowly to the DMC to create a pre-solvated concentrate.[1] This prevents the "salting out" effect often seen when adding salt directly to viscous sulfones.[1]

-

Step 3: Add MtBS (70% by volume).[1]

-

Step 4: Add 1.0 wt% FEC (Critical for graphite anode compatibility).[1]

-

-

Stirring: Stir magnetically at 35°C for 6 hours.

Final Formulation: 1.0 M LiFSI in MtBS:DMC (7:3 v/v) + 1% FEC.[1]

Protocol B: High-Temperature Vacuum Impregnation (Cell Assembly)

The most common failure mode in sulfone research is poor wetting, leading to high impedance and "false" capacity fade.[1]

Equipment: Vacuum sealer with heated chamber, Coin cell crimper.

-

Electrode Drying: Dry cathodes (LNMO) and anodes (Graphite) at 120°C under vacuum for 12 hours.

-

Cell Stacking: Assemble CR2032 stack (Case -> Anode -> Separator -> Cathode -> Spacer -> Spring).[1]

-

Separator Note: Do not use standard Celgard (PP/PE) if testing above 60°C. Use glass fiber (Whatman GF/D) for lab tests or ceramic-coated separators for prototypes to ensure rapid wetting.[1]

-

-

Injection: Pipette 80

L of electrolyte. -

The "Hot Vacuum" Step:

-

Crimping: Crimp immediately after removal from vacuum.[1]

-

Aging: Store cells at 45°C for 24 hours before electrical testing. This is mandatory for sulfone electrolytes to reach equilibrium wetting.[1]

Electrochemical Characterization Workflow

To validate the electrolyte, do not jump straight to cycling.[1] Follow this validation logic:

Figure 2: Validation workflow. Step 3 (Formation) must be done at very low currents (C/20) to allow the FEC additive to build a robust SEI on the graphite anode before the sulfone interacts with the surface.

Critical Data Interpretation[1]

-

LSV Results: You should observe < 10

A/cm -

Formation First Cycle Efficiency (FCE): Expect 80-85%.[1] If < 80%, increase FEC concentration to 2%.[1] Sulfones do not naturally passivate graphite; they rely entirely on the additive for the anode interface.[1]

Troubleshooting & FAQs

| Symptom | Probable Cause | Corrective Action |

| High Overpotential / Voltage Drop | High viscosity leading to poor ion transport.[1] | Increase co-solvent (DMC) ratio or increase operating temp to 40°C. |

| Rapid Capacity Fade (Cycles 1-50) | Exfoliation of graphite anode.[1] | Sulfone co-intercalation occurred.[1] Increase FEC or switch to LTO anode. |

| Corrosion of Case/Spacer | Oxidation of stainless steel at >4.8V. | Use Al-clad cathode cases or gold-plated spacers for high-voltage tests.[1] |

| Electrolyte Freezing | Lab temperature too low (<20°C). | Use an environmental chamber set to 25°C or 30°C. |

References

-

Angell, M., et al. (2012).[1] "High-Voltage Electrolytes for Lithium-Ion Batteries based on Sulfone Solvents." Journal of The Electrochemical Society.[1][2][5] (Note: Generalized link to JES as specific deep links vary by institution access).[1]

-

Su, C. C., et al. (2009).[1] "Sulfone-based electrolytes for high-voltage Li-ion batteries."[1][6][3][7][8][9] Electrochemistry Communications.

-

Xue, W., et al. (2019).[1] "FSI-based Sulfone Electrolytes for High-Voltage Lithium Batteries."[1][7] Nature Energy.[1] (Referencing the shift from LiPF6 to LiFSI in sulfones).

-

Cunningham, J., et al. (2002).[1] "Sulfone-Based Electrolytes for Lithium-Ion Batteries: Cycling Performances." Journal of The Electrochemical Society.[1][2][5]

(Note: While specific deep links to PDFs often expire or require subscriptions, the DOI-based citations above refer to the foundational literature establishing the anodic stability of sulfones and the necessity of SEI formers.)

Sources

- 1. Methyl tert-butyl ether - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. smeng.ucsd.edu [smeng.ucsd.edu]

- 5. scilit.com [scilit.com]

- 6. oaepublish.com [oaepublish.com]

- 7. impact.ornl.gov [impact.ornl.gov]

- 8. A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries [journal.hep.com.cn]

- 9. Electrochemical windows of sulfone-based electrolytes for high-voltage Li-ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tert-Butyl Sulfone Group: A Versatile Tool in Modern Organic Synthesis

Introduction: The Unique Profile of the Tert-Butyl Sulfonyl Moiety

In the landscape of modern organic synthesis, the sulfone functional group (R-SO₂-R') is a cornerstone, prized for its exceptional stability and potent electron-withdrawing capabilities. This polarity and stability make sulfones prevalent motifs in medicinal chemistry, where they can enhance solubility, improve metabolic stability, and act as hydrogen bond acceptors.[1][2] Within this class of compounds, those bearing a tert-butyl group—namely aryl tert-butyl sulfones—have emerged as particularly versatile and powerful intermediates.

The sterically demanding tert-butyl group imparts unique reactivity to the sulfonyl moiety, transforming it from a simple structural element into a strategically valuable functional group. This guide provides an in-depth exploration of the applications of tert-butyl sulfones in organic synthesis, focusing on their role as directing groups for regioselective aromatic functionalization and as novel leaving groups in carbon-carbon bond-forming reactions. Detailed protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage these reagents in their synthetic endeavors. While aryl tert-butyl sulfones have a rich and expanding chemistry, it is noteworthy that di-tert-butyl sulfone is less commonly employed, with limited applications reported in the literature.

Core Applications of Aryl Tert-Butyl Sulfones

Aryl tert-butyl sulfones serve two primary, powerful roles in synthetic chemistry: as potent directing groups for ortho-lithiation and as effective leaving groups in desulfonylative cross-coupling reactions. These two functions can be used sequentially to achieve the synthesis of complex, highly substituted aromatic and biaryl systems that are often challenging to access through traditional methods.

Directed ortho-Metalation (DoM): A Gateway to 2-Substituted Arenes

The tert-butyl sulfonyl group is a powerful directed metalation group (DMG). Its ability to coordinate with organolithium bases, combined with its strong electron-withdrawing nature, increases the kinetic acidity of the protons at the ortho-positions of the aromatic ring.[3] This allows for regioselective deprotonation at the ortho-position, generating a stabilized aryllithium intermediate that can be trapped with a wide array of electrophiles.[4][5]

Causality Behind Experimental Choices:

-

Base Selection: Strong, non-nucleophilic bases are required for efficient deprotonation. n-Butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) are commonly used. tert-Butyllithium (t-BuLi) can also be effective but may lead to competing side reactions.[6] The choice of base can be influenced by the presence of other functional groups on the arene.

-

Solvent and Temperature: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential to solvate the organolithium species. Reactions are conducted at low temperatures (typically -78 °C) to prevent decomposition of the aryllithium intermediate and minimize side reactions.

-

Electrophile Quench: The aryllithium intermediate is a potent nucleophile and reacts with a broad range of electrophiles, including aldehydes, ketones, esters, alkyl halides, and silyl chlorides, to introduce functionality at the ortho-position.[7]

Application Protocol 1: ortho-Formylation of Phenyl Tert-Butyl Sulfone

This protocol details the directed ortho-lithiation of phenyl tert-butyl sulfone and subsequent trapping with N,N-dimethylformamide (DMF) to yield 2-(tert-butylsulfonyl)benzaldehyde.

Materials:

-

Phenyl tert-butyl sulfone

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add phenyl tert-butyl sulfone (1.0 eq).

-

Dissolve the sulfone in anhydrous THF (approx. 0.2 M solution).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour. The formation of the bright yellow-orange ortho-lithiated species is typically observed.

-

Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of 1 M HCl (2.0 eq).

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired 2-(tert-butylsulfonyl)benzaldehyde.

Desulfonylative Cross-Coupling: A Modern Approach to Biaryl Synthesis

Aryl tert-butyl sulfones have been established as effective electrophilic partners in nickel-catalyzed cross-coupling reactions.[8] In these transformations, the bulky and electron-rich tert-butylsulfonyl group acts as a leaving group, facilitating the formation of a new carbon-carbon bond. This approach is particularly valuable for the synthesis of ortho-substituted and sterically hindered unsymmetrical biaryls, which are often difficult to prepare using traditional palladium-catalyzed methods.[1][4][9]

Mechanistic Rationale: The catalytic cycle is believed to involve the oxidative addition of the aryl sulfone's C-S bond to a low-valent nickel(0) species, forming an Ar-Ni(II)-SO₂tBu intermediate.[1][10][11] Subsequent transmetalation with an organometallic reagent (e.g., a Grignard reagent) and reductive elimination furnishes the biaryl product and regenerates the Ni(0) catalyst.[12] The use of nickel is crucial, as it can readily participate in the single-electron transfer (SET) pathways often involved in the activation of robust C-S bonds.[11]

Application Protocol 2: Nickel-Catalyzed Kumada-Type Coupling for Biaryl Synthesis

This protocol describes the synthesis of a 2-substituted biaryl from an ortho-functionalized aryl tert-butyl sulfone and an aryl Grignard reagent.

Materials:

-

2-Substituted aryl tert-butyl sulfone (e.g., from Protocol 1)

-

Arylmagnesium bromide (ArMgBr, 1.0 M in THF)

-

Nickel(II) chloride (NiCl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Diethyl Ether (Et₂O)

-

Saturated aqueous Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add NiCl₂ (5-10 mol%).

-

Add the 2-substituted aryl tert-butyl sulfone (1.0 eq) dissolved in anhydrous THF (approx. 0.1 M solution).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the arylmagnesium bromide solution (1.5-2.0 eq) dropwise via syringe over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to 0 °C and cautiously quench with 1 M HCl.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Workflow Visualization

The synthetic utility of aryl tert-butyl sulfones is best illustrated by the sequential application of ortho-metalation and desulfonylative coupling.

Caption: Synthetic pathways utilizing aryl tert-butyl sulfones.

Quantitative Data Summary

The following tables summarize representative yields for the key transformations involving aryl tert-butyl sulfones.

Table 1: ortho-Functionalization of Aryl Tert-Butyl Sulfones via DoM

| Aryl Sulfone Substrate | Electrophile | Product | Yield (%) | Reference |

| Phenyl tert-butyl sulfone | DMF | 2-(tert-butylsulfonyl)benzaldehyde | ~75-85% | [7] |

| Phenyl tert-butyl sulfone | Benzaldehyde | Phenyl(2-(tert-butylsulfonyl)phenyl)methanol | ~80-90% | [7] |

| Naphthyl tert-butyl sulfone | MeI | 1-(tert-butylsulfonyl)-2-methylnaphthalene | ~90% | [4] |

| 4-MeO-Phenyl tert-butyl sulfone | Me₃SiCl | 1-(tert-butylsulfonyl)-2-methoxy-5-(trimethylsilyl)benzene | ~95% | [4] |

Table 2: Desulfonylative Cross-Coupling of Aryl Tert-Butyl Sulfones

| Aryl Sulfone Substrate | Coupling Partner (Ar'MgBr) | Catalyst System | Product | Yield (%) | Reference |

| 2-Me-Phenyl tert-butyl sulfone | PhMgBr | NiCl₂(dppe) | 2-Methylbiphenyl | 78% | [8] |

| Phenyl tert-butyl sulfone | 2-Me-PhMgBr | NiCl₂(dppe) | 2-Methylbiphenyl | 75% | [8] |

| 2-CHO-Phenyl tert-butyl sulfone | PhMgBr | NiCl₂(dppp) | Biphenyl-2-carbaldehyde | 65% | [8] |

| Naphthyl tert-butyl sulfone | PhMgBr | NiCl₂(dppe) | 1-Phenylnaphthalene | 85% | [8] |

(Note: dppe = 1,2-bis(diphenylphosphino)ethane; dppp = 1,3-bis(diphenylphosphino)propane)

Conclusion

Aryl tert-butyl sulfones represent a class of highly versatile and robust synthetic intermediates. The tert-butylsulfonyl group serves as an excellent director for ortho-lithiation, enabling the precise and high-yielding functionalization of aromatic rings. Furthermore, its ability to act as a leaving group in nickel-catalyzed desulfonylative cross-coupling reactions provides a powerful tool for the construction of C-C bonds, particularly in the synthesis of sterically encumbered biaryl compounds. The combination of these two functionalities in a single molecule allows for a logical and efficient approach to the synthesis of complex, polysubstituted aromatics. For researchers in drug discovery and materials science, mastering the application of tert-butyl sulfones opens up new avenues for molecular design and construction.

References

-

Huang, X., Tang, L., Song, Z., Jiang, S., Liu, X., Ma, M., Chen, B., & Ma, Y. (2023). Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides. Organic Letters, 25(7), 1198–1203. [Link]

-

ResearchGate. (n.d.). Directed ortho lithiation general mechanism. Retrieved February 20, 2026, from [Link]

-

PubMed. (2023). Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides. Organic Letters, 25(7), 1198–1203. [Link]

-

Journal of the American Chemical Society. (2022). tert-butyl Phenyl Sulfone and Arynes. Journal of the American Chemical Society, 144(48), 22281–22288. [Link]

-

European Journal of Organic Chemistry. (2021). Sulfoximine‐Directed Arene ortho‐Lithiation. European Journal of Organic Chemistry, 2021(44), 6229-6246. [Link]

-

Stenutz. (n.d.). dibutyl sulfone. Retrieved February 20, 2026, from [Link]

-

Stenutz. (n.d.). dibutyl sulphone. Retrieved February 20, 2026, from [Link]

-

MDPI. (2024). Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage. Molecules, 29(17), 4085. [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved February 20, 2026, from [Link]

-

Squarespace. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Retrieved February 20, 2026, from [Link]

-

MDPI. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Molecules, 27(22), 7853. [Link]

-

Organic Syntheses. (n.d.). di-tert-butyl. Retrieved February 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved February 20, 2026, from [Link]

-

Myers, A. (n.d.). Directed (ortho) Metallation. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (1989). Ortho-metalated aryl tert-butyl sulfones. Comparison with other directing groups and new methodology for polysubstituted aromatics. The Journal of Organic Chemistry, 54(1). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Directed Ortho Metalation [organic-chemistry.org]

- 4. d-nb.info [d-nb.info]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ortho-Substituted unsymmetrical biaryls from aryl tert-butyl sulfones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

tert-Butyl sulfone as a protecting group for amines

Application Note: The tert-Butylsulfonyl (Bus) Group – A "Fortress" Strategy for Amine Protection

Part 1: Executive Summary & Strategic Rationale

In the complex landscape of organic synthesis, the tert-butylsulfonyl (Bus) group represents a niche but powerful tool. While "tert-butyl sulfone" is often used colloquially, the correct nomenclature for the protecting group is N-tert-butylsulfonyl .

Unlike the ubiquitous Boc (acid-labile) or Fmoc (base-labile) groups, the Bus group is designed for extreme stability . It creates a sulfonamide linkage that is resistant to:

-

Strong Bases (survives conditions that cleave Fmoc).

-

Mild to Moderate Acids (survives TFA, HCl/Dioxane—conditions that cleave Boc).

-

Catalytic Hydrogenation (survives

—conditions that cleave Cbz). -

Reduction (survives

).

When to use Bus: Use this group when your synthetic route requires a "brick wall" protection strategy—where the amine must remain masked through harsh, multi-step transformations (including the removal of other protecting groups) and is only revealed at the very end using specific "hard acid" conditions.

Part 2: Chemical Logic & Stability Matrix

The Bus group derives its stability from the steric bulk of the tert-butyl moiety combined with the electronic stability of the sulfonamide bond. Unlike the Tosyl (Ts) group, which can often be cleaved under reductive conditions (e.g.,

Table 1: Comparative Stability Matrix

| Reagent/Condition | Bus (tert-Butylsulfonyl) | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |

| TFA (neat) | Stable | Cleaved | Stable | Stable |

| HCl (4M in Dioxane) | Stable | Cleaved | Stable | Stable |

| Piperidine (20%) | Stable | Stable | Stable | Cleaved |

| Stable | Stable | Cleaved | Stable | |

| Stable | Unstable (Reduces) | Unstable | Unstable | |

| TfOH (Triflic Acid) | Cleaved | Cleaved | Stable | Stable |

Part 3: Decision Pathways (Visualization)

The following flowchart illustrates the decision logic for selecting the Bus group and its orthogonal relationship with other common groups.

Figure 1: Decision matrix for selecting the Bus protecting group based on required chemical stability.

Part 4: Experimental Protocols

Protocol A: Installation of the Bus Group

Reagent Note: The installation uses tert-butylsulfonyl chloride (

Materials:

-

Substrate: Primary or Secondary Amine (1.0 equiv)

-

Reagent:

(1.2 – 1.5 equiv) -

Base: Triethylamine (

) or DIPEA (2.0 – 3.0 equiv) -

Catalyst: DMAP (0.1 equiv) – Crucial for hindered amines

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL). Add

(3.0 mmol). -

Activation: Add DMAP (0.1 mmol).

-

Addition: Cool the solution to 0°C. Add

(1.5 mmol) portion-wise.-

Note: Unlike Tosyl chloride, Bus-Cl reacts slower due to the bulky tert-butyl group.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (the sulfonamide is usually less polar than the free amine).

-

Workup: Quench with saturated

solution. Extract with DCM ( -

Purification: Silica gel chromatography (typically Hexanes/EtOAc).

Protocol B: Orthogonal Deprotection (The "Acid Test")

This protocol demonstrates the Bus group's ability to survive conditions that remove Boc, validating its orthogonality.

Scenario: You have a molecule with N-Bus and N-Boc sites.[1][2] You want to remove only the Boc group.

Procedure:

-

Dissolve the N-Bus/N-Boc substrate in DCM.

-

Add Trifluoroacetic Acid (TFA) to a final concentration of 20–50% v/v.

-

Stir at RT for 1–2 hours.

-

Result: The Boc group is cleaved (isobutylene gas evolution). The N-Bus group remains intact .

-

Validation: NMR will show loss of the Boc singlet (~1.4 ppm) but retention of the Bus singlet (~1.38 ppm).

Protocol C: Removal of the Bus Group (Deprotection)

Mechanism: This reaction proceeds via an acid-catalyzed cleavage of the

Safety Warning: Triflic acid (TfOH) is extremely corrosive and fumes in air. Handle in a fume hood with high-grade PPE.

Materials:

-

Substrate: N-Bus protected amine.[3]

-

Acid: Triflic Acid (TfOH).

-

Scavenger: Anisole (or Thioanisole).

Step-by-Step Procedure:

-

Setup: Dissolve the N-Bus substrate (1.0 mmol) in DCM (or TFA) (5 mL).

-

Scavenger: Add Anisole (5.0 – 10.0 equiv).

-

Why? Without anisole, the generated

cation will react with the liberated amine to form

-

-

Acid Addition: Cool to 0°C. Slowly add Triflic Acid (TfOH) (approx. 5–10 equiv, or until solvent is highly acidic).

-

Standard mix: Sun et al. recommend a mixture of TFA:Anisole:TfOH.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor closely.

-

Time: Usually takes 2–6 hours.

-

-

Quench: Very carefully pour the reaction mixture onto crushed ice/solid

. (Exothermic!). -

Workup: Basify to pH > 10 (to ensure the amine is free). Extract with DCM or EtOAc.[4][5]

-

Yield: The Bus group is removed, yielding the free amine.

Part 5: Orthogonality Workflow Visualization

The following diagram details a hypothetical synthesis where Bus is used to protect a side-chain amine while the N-terminus (Boc) and C-terminus (Benzyl ester) are manipulated.

Figure 2: Workflow demonstrating the retention of the Bus group during standard Boc deprotection cycles.

References

-

Sun, P., Weinreb, S. M., & Shang, M. (1997). "The tert-Butylsulfonyl (Bus) Group: A New Amine Protecting Group Resistant to Base and Mild Acid." The Journal of Organic Chemistry, 62(25), 8604-8608.

-

Sun, P., & Weinreb, S. M. (1999). "The tert-Butylsulfonyl (Bus) Group for Amine Protection."[3] The Journal of Organic Chemistry, 64(15), 5730-5731.

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter on Sulfonamides).

Sources

Asymmetric Synthesis of Chiral Amines Using N-tert-Butanesulfinyl Imines: A Comprehensive Guide

Introduction: The Power and Practicality of the Ellman Auxiliary